1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone

Catalog No.
S895013
CAS No.
1033805-23-0
M.F
C8H3BrClF3O
M. Wt
287.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone

CAS Number

1033805-23-0

Product Name

1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone

IUPAC Name

1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone

Molecular Formula

C8H3BrClF3O

Molecular Weight

287.46 g/mol

InChI

InChI=1S/C8H3BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3H

InChI Key

FAKFWQATIYZKFW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Br)C(=O)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(=O)C(F)(F)F

Organic Chemistry

Crystallography

Organic Synthesis

Synthesis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol

1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a bromo and a chloro substituent on a phenyl ring, along with a trifluoromethyl group attached to an ethanone backbone. Its molecular formula is C8H4BrClF3OC_8H_4BrClF_3O and it has a molecular weight of approximately 287.461 g/mol. The compound exhibits notable physical properties, including a density of around 1.7 g/cm³ and a boiling point of approximately 277.1 °C at standard atmospheric pressure .

  • Oxidation: The bromo or chloro groups can be oxidized to form corresponding nitro derivatives.
  • Reduction: The ketone functional group can be reduced to yield alcohol derivatives.
  • Substitution: The chloro substituent can be replaced by nucleophiles such as hydroxyl or amino groups under basic conditions.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium hydroxide for substitution reactions .

Research indicates that 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone may exhibit biological activity relevant to medicinal chemistry. It has been investigated for potential roles as an enzyme inhibitor or receptor modulator, suggesting possible therapeutic applications in treating various diseases. Studies have also explored its anticancer and antimicrobial properties, highlighting its potential as a lead compound in drug development .

The synthesis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone typically involves several steps:

  • Starting Material Preparation: The synthesis begins with the reaction of appropriate starting materials such as 2-bromo-4-chloroaniline with trifluoroacetic acid.
  • Reaction Conditions: The reaction is often carried out in solvents like dichloromethane or acetonitrile under controlled temperatures to optimize yield and purity.
  • Purification: Following synthesis, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from impurities .

This compound finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Its potential as an enzyme inhibitor makes it valuable in biochemical research.
  • Medicine: Investigated for therapeutic effects against cancer and microbial infections.
  • Industry: Used in developing advanced materials due to its stability and resistance to degradation .

The interaction studies of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone focus on its binding affinity to specific enzymes or receptors. These studies help elucidate its mechanism of action, which may involve competitive inhibition or modulation of receptor activity. Understanding these interactions is crucial for assessing its potential therapeutic applications and optimizing its pharmacological properties .

Several compounds share structural similarities with 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone:

Compound NameCAS NumberSimilarity
1-(4-chlorophenyl)-2,2,2-trifluoroethanone321-37-91.00
1-(3-chlorophenyl)-2,2,2-trifluoroethanone321-31-31.00
4'-bromo-2,2,2-trifluoroacetophenone16184-89-70.91
3'-bromo-2,2,2-trifluoroacetophenone655-26-50.89
1-(2-bromophenyl)-2-fluoroethanone135774-34-40.89

Uniqueness

The uniqueness of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone lies in its specific combination of functional groups that impart distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity compared to other similar compounds, making it particularly valuable in pharmaceutical and industrial applications .

XLogP3

4

Dates

Modify: 2023-08-16

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